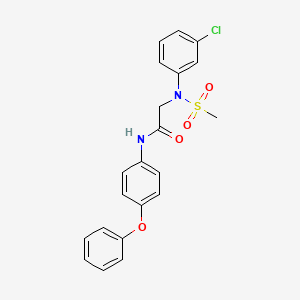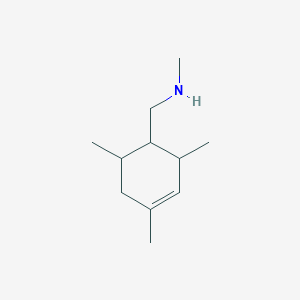![molecular formula C22H22N2O B4922188 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B4922188.png)
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline, also known as MPQC, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research due to its unique molecular structure and pharmacological properties.
作用機序
The mechanism of action of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline is not fully understood. However, it has been shown to interact with multiple targets, including GABA receptors, NMDA receptors, and voltage-gated calcium channels. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to increase the levels of the antioxidant glutathione, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has several advantages for use in lab experiments. It is a synthetic compound with a well-defined structure, which allows for accurate dosing and reproducibility. This compound is also stable under a variety of conditions, which makes it suitable for use in a variety of experimental settings. However, one limitation of this compound is that it is not commercially available and must be synthesized in the lab.
将来の方向性
There are several future directions for the study of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline. One area of interest is the development of this compound-based fluorescent probes for imaging cellular structures. Another area of interest is the potential use of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a synthetic compound with unique molecular structure and pharmacological properties that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and yield of this compound. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has potential applications as a fluorescent probe and therapeutic agent. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline can be synthesized through a multistep process involving the condensation of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 3-methylpiperidine-4-carboxylic acid, followed by cyclization and subsequent reduction. This method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for the treatment of Alzheimer's disease.
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-8-7-13-24(15-16)22(25)19-14-21(17-9-3-2-4-10-17)23-20-12-6-5-11-18(19)20/h2-6,9-12,14,16H,7-8,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGZFFBJAXYWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(4-bromophenyl)-2-[(4-bromophenyl)amino]-4-[(4-bromophenyl)imino]-3-chloro-2-butenamide](/img/structure/B4922126.png)
![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4922130.png)
![2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)



![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4922201.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)
